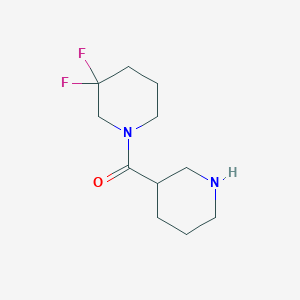

(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

Description

Properties

IUPAC Name |

(3,3-difluoropiperidin-1-yl)-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-11(13)4-2-6-15(8-11)10(16)9-3-1-5-14-7-9/h9,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGTBPEDUINMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Precursors

- The introduction of fluorine atoms at the 3-position of the piperidine ring is achieved by selective fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating agents.

- Reaction conditions are carefully controlled to prevent over-fluorination or degradation of the piperidine ring.

- The fluorination step may be preceded by protection of the nitrogen atom (e.g., as a carbamate) to enhance regioselectivity and yield.

Formation of the Methanone Linkage

- The methanone (ketone) linkage is typically formed by an acylation reaction between the 3,3-difluoropiperidin-1-yl intermediate and a piperidin-3-yl carboxylic acid derivative or its activated form.

- Common activating agents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides (e.g., EDC, DCC).

- Base catalysts such as DIPEA (N,N-diisopropylethylamine) or triethylamine are used to facilitate the coupling.

- Solvents like DMF (dimethylformamide) or dichloromethane are typically employed.

- The reaction is often performed at room temperature or slightly elevated temperatures for several hours to ensure completion.

Coupling with Piperidin-3-yl Derivatives

- Piperidin-3-yl moieties are introduced via nucleophilic substitution or amidation.

- Protected piperidine derivatives such as tert-butyl (3-methylpiperidin-3-yl)carbamate are commonly used to improve handling and selectivity.

- After coupling, deprotection steps (e.g., acid-mediated removal of tert-butyl carbamate) yield the free amine form of the final compound.

Representative Experimental Procedure and Data

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Fluorination | Piperidine precursor treated with Selectfluor in acetonitrile, 0-25°C, 4-6 h | ~70-85% | Controlled fluorination at 3-position |

| Activation | Carboxylic acid derivative activated with HATU and DIPEA in DMF, RT, 30 min | Quantitative | Formation of active ester intermediate |

| Coupling | Addition of 3,3-difluoropiperidin-1-yl amine to activated ester, RT, 16 h | 50-75% | Amide bond formation |

| Deprotection | Treatment with 4 N HCl in 1,4-dioxane, RT, 5 h | Quantitative | Removal of protecting groups |

Example: A reaction mixture containing tert-butyl N-(3-methyl-3-piperidyl)carbamate (433 mg, 2.022 mmol), DIPEA (418 mg, 3.2344 mmol), and HATU (615 mg, 1.6172 mmol) in DMF was stirred at room temperature for 30 minutes. Then, the 3,3-difluoropiperidin-1-yl amine was added, and the mixture was stirred for 16 hours. After work-up and purification by reverse-phase chromatography, the desired product was obtained as a white solid with a yield of approximately 50%.

Reaction Mechanism Insights

- The fluorination step proceeds via electrophilic attack on the piperidine ring, selectively substituting hydrogen atoms at the 3-position with fluorine.

- The coupling reaction involves nucleophilic attack of the amine nitrogen on the activated carbonyl carbon of the ester intermediate, forming the amide bond.

- The methanone linkage formation stabilizes the molecule and is critical for maintaining the compound’s biological activity.

Industrial and Scale-Up Considerations

- Industrial synthesis likely optimizes the above laboratory-scale methods by employing continuous flow reactors to improve reaction control, safety (especially for fluorination steps), and scalability.

- Use of automated synthesis platforms and greener solvents is increasingly adopted to enhance sustainability.

- Purification techniques such as crystallization and preparative chromatography are optimized for yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Fluorination of Piperidine | Selectfluor, DAST | 0-25°C, 4-6 h | 70-85% | Controlled introduction of fluorines |

| Activation of Acid | HATU, DIPEA, DMF | RT, 30 min | Quantitative | Formation of active ester |

| Coupling Reaction | Piperidin-3-yl amine, activated ester | RT, 16 h | 50-75% | Amide bond formation |

| Deprotection | 4 N HCl in dioxane | RT, 5 h | Quantitative | Removal of protecting groups |

Research Findings and Literature Support

- The preparation methods outlined align with established synthetic protocols for fluorinated piperidine derivatives and amide bond formation in medicinal chemistry.

- Fluorination at the 3-position of piperidine rings is well-documented to enhance metabolic stability and binding affinity in drug candidates.

- The use of HATU-mediated coupling is preferred for its efficiency and mild conditions, minimizing side reactions.

- Protecting group strategies are essential to achieve selectivity and high yields.

- Industrial processes adapt these methods with process intensification techniques for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorinated structure can enhance binding affinity and specificity in biological assays.

Medicine: In medicine, (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can enhance binding interactions, leading to increased efficacy in biological systems. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1. Key Structural and Functional Comparisons

Fluorinated vs. Non-Fluorinated Derivatives

- Metabolic Stability: The 3,3-difluoropiperidine group in the target compound likely reduces basicity compared to non-fluorinated piperidines (e.g., 3,3-dimethylpiperidine in ), improving membrane permeability and resistance to oxidative metabolism .

Heterocyclic Modifications

- Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., 4i ) exhibit higher polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s piperidine-piperidine system.

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., indazole in or pyridinyl in ) confer π-π stacking capabilities, whereas the aliphatic difluoropiperidine in the target compound prioritizes conformational rigidity and steric effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3,3-difluoropiperidin-1-yl)(piperidin-3-yl)methanone, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via coupling reactions between piperidine-3-carboxylic acid derivatives and fluorinated piperidine intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC) with DMAP as a catalyst in dichloromethane (DCM) and DIPEA as a base is a common approach. Reaction optimization (e.g., temperature, solvent polarity) is critical, as evidenced by yields ranging from 8% to 95% in analogous benzoylpiperidine derivatives .

- Key Data : Adjusting stoichiometry and reaction time can mitigate side reactions like incomplete fluorination or over-alkylation. NMR and HPLC (e.g., retention time: 11.351–11.959 min at 254 nm) are essential for purity validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of , , and mass spectrometry (MS) to confirm the molecular structure. For purity, HPLC with UV detection (e.g., 254 nm) and elemental analysis (C, H, N) are recommended. Discrepancies between calculated and observed elemental values (e.g., C: 72.04% vs. 72.85%) may indicate residual solvents or byproducts .

- Example : A related compound, (4-benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone, showed 95% purity via HPLC and matched NMR shifts for piperidine ring protons (δ 1.70–3.96 ppm) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology : Follow OSHA and GHS guidelines for piperidine derivatives. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust or aerosols, as similar compounds (e.g., 4-(piperidin-3-ylmethoxy)phenylmethanone) are labeled for research use only and require technical supervision .

- Key Data : Storage at –20°C in airtight containers under nitrogen is advised to prevent degradation. Safety codes (e.g., H315, H319) indicate skin/eye irritation risks .

Advanced Research Questions

Q. How can researchers optimize the regioselective fluorination of the piperidine ring during synthesis?

- Methodology : Fluorination efficiency depends on the choice of fluorinating agents (e.g., DAST, Deoxo-Fluor) and reaction temperature. Computational modeling (DFT) can predict favorable fluorination sites. For example, 3,3-difluoropiperidine derivatives may require stepwise fluorination to avoid ring distortion .

- Case Study : In a related compound, (1-(3-methoxybenzoyl)piperidin-4-yl)(4-(phenylsulfonyl)phenyl)methanone, regioselective sulfonation was achieved using Pd(PPh) and CuI catalysis (60°C, 1 h) .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodology : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Use deuterated solvents (CDCl, DMSO-d) for consistency. Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian). For example, a 0.3 ppm deviation in for (3-hydroxypiperidin-1-yl)methanone derivatives was traced to hydrogen bonding in polar solvents .

Q. What strategies are effective for evaluating the biological activity of this compound in vitro?

- Methodology : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For instance, benzoylpiperidine derivatives were tested as mGlu3 NAMs (metabotropic glutamate receptor 3 negative allosteric modulators) using calcium flux assays. IC values and selectivity over mGlu2 should be quantified .

- Data Interpretation : Correlate substituent effects (e.g., fluorine electronegativity) with activity. Fluorine atoms at the 3,3-positions may enhance metabolic stability but reduce solubility .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Methodology : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) can simulate binding to targets like tubulin or NHERF1, as seen in piperidine-based anticancer agents .

- Case Study : A tubulin-targeting (3,4,5-trimethoxyphenyl)methanone derivative showed submicromolar IC values in MCF-7 cells, linked to its binding affinity predicted via docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.